Campesteryl palmitate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

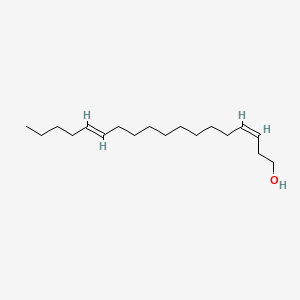

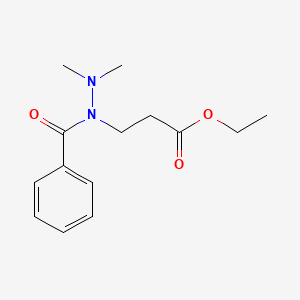

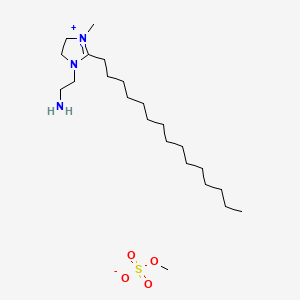

Campesteryl palmitate: is a naturally occurring compound found in various plant sources. It is an ester formed from campesterol, a type of phytosterol, and palmitic acid, a common saturated fatty acid. This compound is known for its bioactive properties, including anti-inflammatory and cholesterol-lowering effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Campesteryl palmitate can be synthesized through esterification reactions. One common method involves the reaction of campesterol with palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources using solvents like ethyl acetate. The extract is then purified using column chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Campesteryl palmitate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield campesterol and palmitic acid.

Esterification and Transesterification: These reactions can be used to modify the ester group, forming different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Hydrolysis: Campesterol and palmitic acid.

Esterification: Various ester derivatives depending on the reactants used.

Scientific Research Applications

Chemistry: Campesteryl palmitate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the behavior of ester compounds under different conditions .

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties .

Medicine: Its anti-inflammatory properties make it a candidate for developing treatments for inflammatory diseases .

Industry: In the food industry, this compound is used as a functional ingredient in cholesterol-lowering products. It is also explored for its potential use in cosmetics due to its skin-beneficial properties .

Mechanism of Action

Campesteryl palmitate exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and function. This integration can influence various cellular processes, including signal transduction and lipid metabolism .

Molecular Targets and Pathways:

Cholesterol Metabolism: this compound can inhibit the absorption of dietary cholesterol, thereby lowering blood cholesterol levels.

Anti-inflammatory Pathways: It can modulate inflammatory responses by affecting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

- Campesteryl ferulate

- Sitosteryl palmitate

- Stigmasteryl palmitate

Comparison: While all these compounds share a similar sterol backbone, their fatty acid or ferulate components differ. This difference can influence their bioactivity and applications. For instance, campesteryl ferulate has stronger antioxidant properties compared to campesteryl palmitate, while sitosteryl palmitate is more effective in lowering cholesterol levels .

Uniqueness: this compound is unique due to its balanced profile of anti-inflammatory and cholesterol-lowering effects.

Properties

CAS No. |

74240-46-3 |

|---|---|

Molecular Formula |

C44H78O2 |

Molecular Weight |

639.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |

InChI |

InChI=1S/C44H78O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h24,33-35,37-41H,8-23,25-32H2,1-7H3/t34-,35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 |

InChI Key |

BHGYUIZFHKUJAB-ZBGFAQEVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](C)C(C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(C)C(C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)